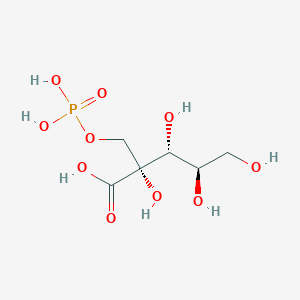

2-Carboxy-D-arabinitol 1-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a small molecule that has been found to play a crucial role in regulating photosynthesis in plants. It was first discovered in the 1970s, and since then, it has been the subject of extensive scientific research.

Applications De Recherche Scientifique

Enzyme Inhibition and Plant Metabolism

2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (rubisco), a critical enzyme in photosynthesis. Kingston-Smith et al. (1992) and Servaites (1990) discuss the role of CA1P in regulating rubisco activity, highlighting its function as a diurnal modulator. The tight binding of CA1P to rubisco catalytic sites is attributed to its structural similarity to the transition state intermediate of the carboxylase reaction (Kingston-Smith, Major, Parry, & Keys, 1992); (Servaites, 1990).

Synthesis and Purification Processes

The synthesis and purification of CA1P have been explored by Gutteridge, Reddy, and Lorimer (1989). They synthesized CA1P from 2'-carboxy-D-arabinitol 1,5-bisphosphate and analyzed it using 31P n.m.r, contributing to a better understanding of its chemical properties (Gutteridge, Reddy, & Lorimer, 1989).

Interaction with Ribulosebisphosphate Carboxylase/Oxygenase

Pierce, Tolbert, and Barker (1980) investigated the interaction of ribulosebisphosphate carboxylase/oxygenase with 2-C-carboxy-D-arabinitol 1,5-bisphosphate, an analog of CA1P. They found that these compounds exhibit competitive inhibition with respect to ribulose 1,5-bisphosphate, providing insights into the enzyme's catalysis mechanism (Pierce, Tolbert, & Barker, 1980).

Carbon Incorporation in Plants

Andralojc et al. (1994) studied the incorporation of carbon from photosynthetic products into CA1P and 2-carboxyarabinitol in the French bean Phaseolus vulgaris, showing how these compounds are synthesized and utilized within plant metabolism (Andralojc, Dawson, Parry, & Keys, 1994).

Role in Plant Rubisco Regulation

A study by Andralojc et al. (2012) on CA1P phosphatase suggests a wider role for this enzyme in plant Rubisco regulation. They identified and cloned genes for CA1Pase from various plants and analyzed its substrate specificity, indicating a potential role in removing 'misfire' products of Rubisco (Andralojc, Madgwick, Tao, Keys, Ward, Beale, Loveland, Jackson, Willis, & Gutteridge, 2012).

Regulation of Rubisco Activity

Seemann, Kobza, and Moore (1990) detail how the metabolism of CA1P plays a significant role in the light-dependent regulation of Rubisco activity in various plant species. The study delves into the differences in species' capacities to accumulate CA1P and its effect on Rubisco's catalytic site (Seemann, Kobza, & Moore, 1990).

Propriétés

Numéro CAS |

106777-19-9 |

|---|---|

Formule moléculaire |

C6H13O10P |

Poids moléculaire |

276.14 g/mol |

Nom IUPAC |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(phosphonooxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H13O10P/c7-1-3(8)4(9)6(12,5(10)11)2-16-17(13,14)15/h3-4,7-9,12H,1-2H2,(H,10,11)(H2,13,14,15)/t3-,4-,6-/m1/s1 |

Clé InChI |

UJTMIRNFEXKGMS-ZMIZWQJLSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)O |

SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)O |

Autres numéros CAS |

106777-19-9 |

Synonymes |

1-PAC 2-carboxy-D-arabinitol 1-phosphate 2-carboxyarabinitol 1-phosphate |

Origine du produit |

United States |

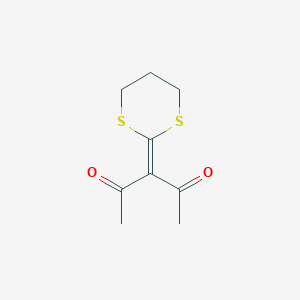

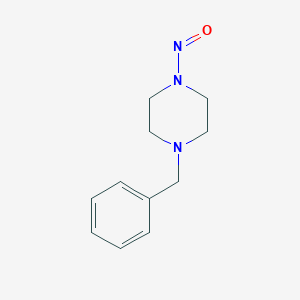

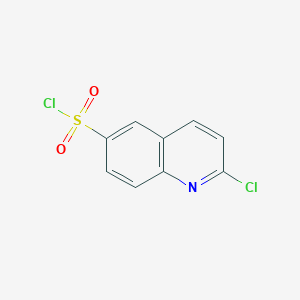

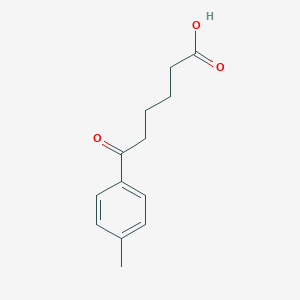

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)